4-amino-4H-1,2,4-triazole-3-thiol,hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a thiol group, and a hydrazine moiety attached to the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine typically involves the cyclization of hydrazine derivatives with carbon disulfide or thiourea. One common method involves the reaction of hydrazine hydrate with potassium dithiocarbazinate in the presence of water, followed by refluxing the mixture to obtain the desired product . Another approach includes the reaction of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with hydrogen sulfide, followed by recrystallization from ethanol to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted triazoles. These products can have diverse applications depending on their chemical structure and properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-amino-4H-1,2,4-triazole-3-thiol,hydrazine involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the thiol group can interact with thiol-containing proteins, leading to the modulation of their activity. The hydrazine moiety can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine can be compared with other similar compounds, such as:
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group, which can influence its biological activity and solubility.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anticancer, and antimicrobial properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C2H8N6S |
---|---|
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
4-amino-1H-1,2,4-triazole-5-thione;hydrazine |
InChI |
InChI=1S/C2H4N4S.H4N2/c3-6-1-4-5-2(6)7;1-2/h1H,3H2,(H,5,7);1-2H2 |
InChI-Schlüssel |
HCGDAXNXDGUWHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=S)N1N.NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.